molecular formula C16H7F2N3O3S2 B2961092 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 905691-01-2

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2961092
CAS No.: 905691-01-2
M. Wt: 391.37
InChI Key: HDUAGZNINAHKMZ-UHFFFAOYSA-N
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Description

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and antibacterial research. The compound features a benzothiophene carboxamide scaffold linked to a 4,6-difluorobenzothiazole ring system, a structural motif known to confer substantial biological activity. Benzothiazole derivatives are recognized as a privileged scaffold in drug discovery due to their diverse pharmacological profiles and are extensively investigated as potential anti-tubercular agents . The specific substitution pattern on the benzothiazole core, particularly at the 4 and 6 positions, is a common strategy in molecular design to optimize biological activity and physicochemical properties, as evidenced by related compounds . The incorporation of the 5-nitrobenzothiophene group further enhances the molecular complexity and potential for target interaction, with similar nitro-heterocyclic systems being utilized in the development of chemotherapeutic agents . This compound is intended for research applications only, specifically for in vitro biological screening against mycobacterial strains , structure-activity relationship (SAR) studies in antimicrobial drug discovery , and as a key intermediate for the synthesis of more complex chemical entities. It is supplied for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F2N3O3S2/c17-8-5-10(18)14-12(6-8)26-16(19-14)20-15(22)13-4-7-3-9(21(23)24)1-2-11(7)25-13/h1-6H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUAGZNINAHKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring and a nitro group, which are often associated with significant biological activity. Its molecular formula is C16H12F2N4O4SC_{16}H_{12}F_2N_4O_4S with a molecular weight of 394.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor of several enzymes, including cytochrome P450 and proteases, which play critical roles in drug metabolism and cellular signaling pathways.
  • Antimicrobial Activity : Studies have shown that this compound exhibits potent antimicrobial properties against a range of bacterial species. For instance, it has demonstrated effectiveness against Escherichia coli and Pseudomonas aeruginosa at concentrations as low as 256 μg/mL .

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli256 μg/mL
Pseudomonas aeruginosa512 μg/mL
Candida albicans820 μg/mL

These findings suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Case Studies

Several studies have evaluated the biological activity of related compounds containing the benzothiazole moiety. For example:

  • Study on Benzimidazole Derivatives : A study reported that benzimidazole derivatives exhibited moderate antimicrobial activity, with some compounds showing enhanced efficacy when combined with standard antibiotics like ciprofloxacin. This suggests that structural modifications similar to those in this compound could yield synergistic effects in antimicrobial therapy .
  • Anticancer Activity : Research has indicated that compounds with similar structures can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the disruption of cell cycle progression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s benzothiophene-carboxamide scaffold differentiates it from analogs with furan, thiophene, or thiadiazole cores. Key comparisons include:

Compound ID Core Heterocycle Benzothiazole Substituents Molecular Formula Molecular Weight Key Features
Target Compound Benzothiophene 4,6-difluoro C₁₆H₈F₂N₃O₃S₂ 400.37 Nitro, difluoro
CBK277757 Furan 4,5-dichloro C₁₂H₆Cl₂N₃O₃S 342.22 Dichloro, nitrofuran
CBK277776 Thiophene 4,6-dichloro C₁₁H₅Cl₂N₃O₂S₂ 364.21 Dichloro, nitrothiophene
JT-9552 Thiadiazole 4,6-difluoro C₁₃H₁₀F₂N₄OS₂ 340.40 Propyl, thiadiazole

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s difluoro substituents (vs.

Comparison with Analogs :

  • CBK277772 : Uses 6-methyl-1,3-benzothiazol-2-amine, yielding a methyl-substituted analog with reduced polarity.
  • JT-9552 : Incorporates a thiadiazole core via 4-propyl-1,2,3-thiadiazole-5-carboxylic acid, demonstrating modularity in heterocycle substitution .

Physicochemical and Pharmacological Properties

Physicochemical Profile
  • LogP : Predicted to be higher than CBK277757 (dichloro, nitrofuran) due to the benzothiophene core’s hydrophobicity.
  • Solubility : Fluorine substituents may improve aqueous solubility compared to chlorinated analogs (e.g., CBK277776) .
Pharmacological Activity

While direct activity data for the target compound is unavailable, structural analogs in exhibit ubiquitin-proteasome inhibition via NQO1 activation. Key trends:

  • Nitro Groups: Critical for redox cycling and generating cytotoxic quinones, a mechanism shared with nitrofuran/thiophene analogs .
  • Fluorine vs. Chlorine : Difluoro substitution (target) may enhance target selectivity over dichloro analogs, as seen in kinase inhibitors where fluorine reduces off-target effects .

Q & A

Q. What are the key synthetic routes for synthesizing N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide?

The compound is synthesized via coupling reactions between a benzothiazol-2-amine derivative and a nitro-substituted carboxamide. For example:

  • Step 1 : React 4,6-difluoro-1,3-benzothiazol-2-amine (CAS 119256-40-5) with a nitro-substituted benzothiophene-2-carbonyl chloride in pyridine .
  • Step 2 : Purify via chromatography and recrystallize from methanol to obtain high-purity crystals .
  • Alternative method : Use coupling agents like HATU with 5-nitrothiophene-2-carboxylic acid and substituted thiazol-2-amine intermediates in dichloromethane .

Table 1 : Representative Reaction Conditions

ReactantsSolventCoupling AgentYieldPurity
4,6-Difluorobenzothiazol-2-amine + 5-nitrobenzothiophene-2-carbonyl chloridePyridineNone~60%95% (HPLC)
5-Nitrothiophene-2-carboxylic acid + substituted thiazol-2-amineDCMHATU, Triethylamine~75%99% (LCMS)

Q. How is the compound characterized structurally?

Structural characterization involves:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and amide bond formation .
  • X-ray crystallography : Reveals intermolecular interactions (e.g., N–H···N hydrogen bonds, C–H···F/O packing) critical for crystal stability .
  • Elemental analysis : Validates molecular formula (e.g., C14_{14}H7_{7}F2_{2}N3_{3}O3_{3}S2_{2}) .

Advanced Research Questions

Q. How do intermolecular interactions influence crystal packing and stability?

The crystal lattice is stabilized by:

  • Classical hydrogen bonds : N–H···N dimers form centrosymmetric motifs .
  • Non-classical interactions : C–H···F/O contacts enhance packing efficiency .
  • π-π stacking : Aromatic benzothiazole and benzothiophene rings contribute to layered arrangements .

Table 2 : Key Hydrogen Bond Parameters (from X-ray data)

InteractionDistance (Å)Angle (°)Symmetry Operation
N1–H1···N22.12165-x+2, -y+1, -z+1
C4–H4···F22.34148x+1, y, z

Q. What analytical methods validate purity and structural integrity?

Advanced quality control includes:

  • LCMS : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 405.2 for C14_{14}H7_{7}F2_{2}N3_{3}O3_{3}S2_{2}) .
  • HPLC : Purity >95% with retention time consistency .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Q. What is the proposed mechanism of action for nitro-containing benzothiazole carboxamides?

Nitro groups and amide anions inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. The nitro moiety undergoes redox cycling, generating reactive intermediates that disrupt microbial electron transport chains .

Q. How can crystallization conditions be optimized for this compound?

  • Solvent selection : Use ethyl acetate/methanol (1:1) for slow evaporation .
  • Temperature control : Room temperature (25°C) minimizes defects .
  • Supersaturation : Gradual solvent evaporation ensures centrosymmetric dimer formation .

Figure 1 : Crystal growth parameters (from )

Parameter2-BTBA2-BTFBA
Solvent systemEthyl acetate/methanolEthyl acetate/methanol
Crystal colorPale yellowYellow
TransparencyHighModerate

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